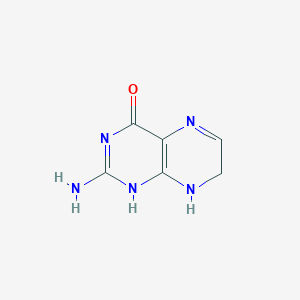

7,8-二氢蝶呤

描述

7,8-Dihydropterin is an intermediate in tetrahydrobiopterin biosynthesis . It is transformed by 6-pyruvoyltetrahydropterin synthase into 6-pyruvoyl-tetrahydropterin .

Synthesis Analysis

The enzyme dihydropteroate synthase (DHPS) participates in the de novo synthesis of folate cofactors by catalyzing the formation of 7,8-dihydropteroate from condensation of p-aminobenzoic acid with 6-hydroxymethyl-7,8-dihydropteroate pyrophosphate .Molecular Structure Analysis

The structure of the binary complex with the product 7,8-dihydropteroate has been determined to 1.95 Å resolution . This structure provides key insights into ligand recognition by the enzyme .Chemical Reactions Analysis

7,8-Dihydropterin is hydrated to 6-hydroxy-5,6,7,8-tetrahydropterin . The equilibrium between these two species lies predominantly towards 7,8-dihydropterin, but autoxidation of 6-hydroxy-5,6,7,8-tetrahydropterin to 7,8-dihydroxanthopterin disrupts the equilibrium resulting in further 7,8-dihydropterin hydration .Physical And Chemical Properties Analysis

The emission properties of 7,8-dihydropterin have been studied in aqueous solution . The fluorescence characteristics of the neutral form of these compounds have been investigated using the single-photon-counting technique .科学研究应用

Pigmentation in Insects

7,8-Dihydropterin: plays a crucial role in the pigmentation of insects, particularly in butterflies. It is involved in the synthesis of various pigments found in butterfly wings and the eyes and bodies of other insects . These pigments are not only responsible for the vibrant colors but also exhibit fluorescence under UV light, which can aid in interspecific recognition.

Enzyme Cofactor

As an essential cofactor, 7,8-Dihydropterin is integral to many metabolic reactions across living organisms . It is involved in the hydroxylation of aromatic amino acids and the production of biogenic amines, which are critical for various physiological processes.

Nitric Oxide Production

The compound is a precursor in the metabolic pathway leading to the production of nitric oxide . Nitric oxide is a vital cellular signaling molecule that plays a role in various biological systems, including the cardiovascular system and immune response.

Excretory Substance

In the animal kingdom, 7,8-Dihydropterin serves as a nitrogen excretory substance . This function is particularly important for maintaining nitrogen balance and preventing the accumulation of toxic nitrogenous waste.

Visual Screening

Pteridines, including 7,8-Dihydropterin , act as visual screening pigments . They help protect delicate tissues from harmful UV radiation and are essential for the visual systems of many animals.

Stability in Solutions

Research has shown that 7,8-Dihydropterin can be stabilized in solutions by adding dithioerythritol, which prevents oxidation and maintains the compound in a reduced state . This property is significant for its storage and use in various experimental settings.

未来方向

属性

IUPAC Name |

2-amino-7,8-dihydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1H,2H2,(H4,7,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZWKVIXSKSCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NC2=C(N1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170466 | |

| Record name | 7,8-Dihydropterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dihydropterin | |

CAS RN |

17838-80-1 | |

| Record name | 7,8-Dihydropterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017838801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dihydropterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

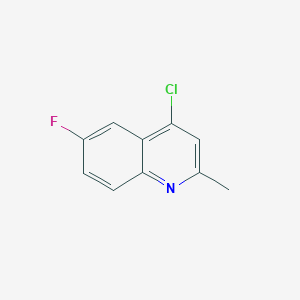

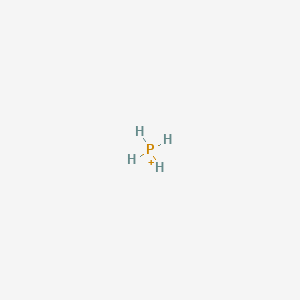

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)

![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)